1-Methylidene-5,8-dioxaspiro[3.4]octane
Description
Properties
CAS No. |
17714-49-7 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.155 |
IUPAC Name |
3-methylidene-5,8-dioxaspiro[3.4]octane |
InChI |
InChI=1S/C7H10O2/c1-6-2-3-7(6)8-4-5-9-7/h1-5H2 |
InChI Key |
AJOOQJWVAJJEFN-UHFFFAOYSA-N |
SMILES |
C=C1CCC12OCCO2 |
Synonyms |
1-Methylene-5,8-dioxaspiro[3.4]octane |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
One of the prominent applications of 1-Methylidene-5,8-dioxaspiro[3.4]octane is in the development of antitumor agents. Research has indicated that compounds with similar spirocyclic structures can modulate pre-mRNA splicing, which is crucial for the production of proteins involved in cancer progression. For instance, studies have shown that certain derivatives exhibit significant activity against melanoma cell lines, highlighting their potential as therapeutic agents in oncology .
Mechanism of Action
The mechanism by which these compounds exert their effects typically involves the alteration of spliceosome activity, leading to changes in gene expression associated with tumor growth. The structure-activity relationship (SAR) studies have demonstrated that slight modifications in the compound's structure can greatly influence its potency and selectivity against cancer cells .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique spirocyclic framework allows it to participate in various chemical reactions, including Diels-Alder reactions and other cycloaddition processes. This capability makes it valuable for synthesizing more complex organic molecules .
Case Study: Synthesis of Bioactive Compounds
In a notable case study, researchers utilized this compound as a precursor to synthesize bioactive compounds with potential pharmaceutical applications. The reactions were optimized to enhance yield and selectivity, demonstrating the compound's utility in generating new chemical entities .
Material Science
Polymer Chemistry
The compound has also found applications in material science, particularly in polymer chemistry. Its ability to undergo polymerization reactions can lead to the formation of novel polymeric materials with desirable mechanical properties. These materials can be tailored for specific applications, such as coatings or biomedical devices .
Case Study: Development of Smart Polymers
A recent study explored the use of this compound in creating smart polymers that respond to environmental stimuli. The resulting materials exhibited changes in physical properties upon exposure to specific conditions, making them suitable for applications in drug delivery systems and responsive coatings .
Data Summary Table
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antitumor agents | Significant activity against melanoma |
| Organic Synthesis | Building block for complex molecules | Useful in Diels-Alder reactions |
| Material Science | Polymer chemistry | Development of smart polymers |
Comparison with Similar Compounds
2-Methyl-5,8-dioxaspiro[3.4]octane-1-carboxaldehyde (CAS: 127445-88-9)
- Molecular Formula : C₈H₁₂O₃
- Molecular Weight : 156.18 g/mol
- Key Differences :
- Substitution: A methyl group and a carboxaldehyde replace the methylidene group.
- Reactivity: The aldehyde functionality enables nucleophilic additions or condensations, unlike the alkene in the parent compound.
- Applications: Likely used in the synthesis of chiral ligands or pharmacophores due to its aldehyde group.
Halogenated Derivatives
- 6-(Chloromethyl)-5,8-dioxaspiro[3.4]octane (CAS: 1547416-59-0)
- Chloromethyl group enhances electrophilicity, enabling SN2 reactions.
Applications: Intermediate in cross-coupling reactions or polymer chemistry.
2-Bromo-5,8-dioxaspiro[3.4]octane (CAS: 1257996-82-9)
- Bromine substitution increases molecular weight and polarizability, affecting solubility and boiling points.
- Reactivity: Bromine serves as a leaving group in nucleophilic substitutions.
Heteroatom-Variant Spiro Compounds
5,7-Diazaspiro[3.4]octane-6,8-dione (CAS: 89691-88-3)
2,6-Diazaspiro[3.4]octane Derivatives
- Example: 1-Methyl-1,6-diazaspiro[3.4]octane (AS140870)
- Molecular Formula : C₇H₁₂N₂
- Key Differences :
- Applications: Found in bioactive molecules, including kinase inhibitors .
Comparative Data Table
Q & A
Q. What structure-activity relationships (SARs) guide biological activity exploration?
- Methodological Answer : SAR studies compare derivatives with modified substituents (Table 1). For example:
| Derivative | Substituent | Biological Activity |
|---|---|---|
| 1-Methylidene (parent) | CH₂ | Base for functionalization |
| 8-Fluoromethyl | -CH₂F | Enhanced lipophilicity (LogP +0.5) |
| 5-Nitro | -NO₂ | Increased electrophilicity |
- Assays : Anticancer activity is evaluated via MTT assays (IC₅₀ values), while antimicrobial potency uses MIC tests against E. coli and S. aureus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
